Hydroxytanshinone IIA
Overview
Description
Hydroxytanshinone IIA is a naturally occurring compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound belongs to the class of abietane-type norditerpenoid quinones and has been traditionally used in Chinese medicine for its therapeutic properties. This compound exhibits a range of pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects .
Mechanism of Action
Target of Action
Hydroxytanshinone IIA, a bioactive molecule found in the roots of the Traditional Chinese Medicine (TCM) herb Salvia miltiorrhiza, has been shown to target multiple proteins and pathways . It modulates targets such as Nrf2, AMPK, GSK-3β, EGFR, CD36, HO-1, NOX4, Beclin-1, TLR4, TNF-α, STAT3, Caspase-3, and bcl-2 proteins . These targets play crucial roles in various cellular processes, including cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy .
Mode of Action
this compound interacts with its targets to induce significant changes in cellular processes. For instance, it has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . It achieves these effects by modulating multiple signaling pathways, including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways .
Biochemical Pathways
this compound affects several biochemical pathways. It modulates multiple signaling pathways including PI3K/Akt, JAK/STAT, IGF-1R, and Bcl-2–Caspase pathways . These pathways are crucial in regulating cell growth, proliferation, metastasis, invasion, angiogenesis, apoptosis, and autophagy . By modulating these pathways, this compound can exert its therapeutic effects.
Pharmacokinetics
It is known that this compound is a fat-soluble compound , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties and impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit tumor cell growth and proliferation, metastasis, invasion, and angiogenesis, as well as induce apoptosis and autophagy . These effects result from this compound’s interaction with its targets and modulation of various biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that this compound is a fat-soluble compound , which may influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Hydroxytanshinone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Hydroxytanshinone has been shown to inhibit the activity of hypoxia-inducible factor 1-α (HIF-1α) by interfering with the function of α-enolase, an enzyme associated with glycolysis . This interaction leads to the suppression of glycolytic activity and a decrease in glycolysis products, ultimately altering HIF-1α expression. Additionally, Hydroxytanshinone negatively regulates the expression of HIF-1α by altering the phosphorylation of AMP-activated protein kinase (AMPK) .
Cellular Effects
Hydroxytanshinone exerts significant effects on various types of cells and cellular processes. It has been demonstrated to inhibit hypoxia-induced angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) . Furthermore, Hydroxytanshinone influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to directly bind to α-enolase, resulting in the suppression of its activity and subsequent blockade of the glycolytic pathway . This leads to a decrease in glycolysis products and alterations in HIF-1α expression, impacting cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of Hydroxytanshinone involves its interaction with key biomolecules and enzymes. Hydroxytanshinone directly binds to α-enolase, inhibiting its activity and thereby blocking the glycolytic pathway . This inhibition results in a decrease in glycolysis products, which in turn affects the expression of HIF-1α. Additionally, Hydroxytanshinone alters the phosphorylation of AMPK, further regulating the expression of HIF-1α . These molecular interactions highlight the compound’s potential as a therapeutic agent for hypoxia-related angiogenesis and tumorigenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxytanshinone have been observed to change over time. Studies have shown that Hydroxytanshinone remains stable under hypoxic conditions and continues to inhibit HIF-1α activity and expression . Long-term effects of Hydroxytanshinone on cellular function include sustained suppression of glycolytic activity and inhibition of hypoxia-induced angiogenesis . These findings suggest that Hydroxytanshinone maintains its therapeutic potential over extended periods in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Hydroxytanshinone vary with different dosages in animal models. Research has indicated that lower doses of Hydroxytanshinone are effective in inhibiting HIF-1α activity and expression, while higher doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize the therapeutic benefits of Hydroxytanshinone while minimizing potential toxicity.
Metabolic Pathways
Hydroxytanshinone is involved in several metabolic pathways, particularly those related to glycolysis. By binding to and inhibiting α-enolase, Hydroxytanshinone disrupts the glycolytic pathway, leading to a decrease in glycolysis products . This disruption affects the overall metabolic flux and metabolite levels within the cell. Additionally, Hydroxytanshinone’s regulation of AMPK phosphorylation further influences metabolic pathways and cellular energy homeostasis .
Transport and Distribution
Within cells and tissues, Hydroxytanshinone is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Hydroxytanshinone in target cells, enhancing its therapeutic efficacy
Subcellular Localization
Hydroxytanshinone’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on glycolytic enzymes and signaling pathways . Post-translational modifications and targeting signals may influence the subcellular localization of Hydroxytanshinone, further modulating its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxytanshinone IIA can be synthesized through various chemical reactions involving the precursor compounds found in Salvia miltiorrhiza. The synthetic route typically involves the cyclization of geranylgeranyl diphosphate (GGPP) to form miltiradiene, which is then modified through a series of oxidation and reduction reactions to produce hydroxytanshinone . Specific reaction conditions, such as temperature, pH, and the presence of catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of hydroxytanshinone often involves the extraction and purification of the compound from the roots of Salvia miltiorrhiza. Techniques such as supercritical fluid extraction, high-speed counter-current chromatography, and vacuum liquid phase extraction are commonly employed to isolate and purify hydroxytanshinone on a large scale .
Chemical Reactions Analysis
Types of Reactions
Hydroxytanshinone IIA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert hydroxytanshinone into more reduced forms of tanshinones.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as solvent choice, temperature, and reaction time, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of hydroxytanshinone, each exhibiting distinct pharmacological properties .
Scientific Research Applications
Chemistry: Hydroxytanshinone IIA serves as a valuable intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
- Tanshinone I
- Tanshinone IIA
- Tanshinone IIB
- Cryptotanshinone
Compared to these similar compounds, hydroxytanshinone is unique in its ability to inhibit alpha-enolase and modulate the glycolytic pathway. This distinct mechanism of action contributes to its specific therapeutic effects, particularly in the context of hypoxia-related angiogenesis and tumorigenesis .
Properties
IUPAC Name |
9-hydroxy-1,6,6-trimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-9-8-23-18-10-4-5-11-15(12(20)6-7-19(11,2)3)14(10)17(22)16(21)13(9)18/h4-5,8,12,20H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCWCCRFMPIOAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C(CCC4(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201314884 | |
Record name | Hydroxytanshinone IIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxytanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18887-18-8 | |
Record name | Hydroxytanshinone IIA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18887-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxytanshinone IIA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201314884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydroxytanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
187 °C | |
Record name | Hydroxytanshinone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known metabolic pathways of Hydroxytanshinone IIA in rats?
A1: Research suggests two primary metabolic pathways for this compound in rats: hydroxylation and dehydrogenation. These reactions lead to the formation of various metabolites, including Tanshinone IIB, Przewaquinone A, and several glucuronide conjugates. Notably, a significant portion of this compound undergoes hydrogenation, potentially catalyzed by NAD(P)H: quinone acceptor oxidoreductase (NQO), leading to the formation of semiquinone glucuronide conjugates. These conjugates, particularly M9 and M12, constitute major metabolites identified in rat bile, indicating bile as the primary excretion route for this compound and its metabolites. []
Q2: How does this compound interact with α-enolase and what are the downstream effects?
A2: this compound directly binds to α-enolase, a key enzyme in the glycolytic pathway. [] This binding inhibits the enzymatic activity of α-enolase, effectively blocking the glycolytic pathway and reducing the production of glycolysis products. Consequently, this inhibition influences the expression of HIF-1α, a transcription factor crucial in regulating cellular responses to hypoxia, including angiogenesis. []
Q3: Can you describe the structural features of this compound and its spectroscopic data?
A3: this compound (also known as 3-Hydroxytanshinone) is a naturally occurring diterpene quinone found in Salvia species. While the provided abstracts do not detail the specific molecular formula, weight, or complete spectroscopic data, they mention its structural similarity to other tanshinones. The "hydroxy" prefix and "IIA" designation suggest the presence of a hydroxyl group in its structure, distinguishing it from other tanshinones like Tanshinone IIA. [, , ]
Q4: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites?
A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) emerges as a prominent technique for the simultaneous determination of this compound and its metabolites. [, ] This method offers high sensitivity and selectivity, enabling the identification and quantification of these compounds in complex biological matrices like liver microsomes, plasma, urine, bile, and feces. [, ]
Q5: How is the formation of this compound metabolites influenced by the cytochrome P450 enzyme system?
A5: While the provided abstracts don't specify the direct involvement of specific cytochrome P450 enzymes in this compound metabolism, they highlight the significance of liver microsomes in this process. [] Liver microsomes are known to be rich in cytochrome P450 enzymes, suggesting their potential role in the hydroxylation and dehydrogenation reactions observed during this compound metabolism. Further research is needed to elucidate the specific cytochrome P450 enzymes involved and their kinetic parameters.
Q6: Has this compound demonstrated any potential in inhibiting tumor growth or angiogenesis?
A7: Research suggests that this compound exhibits anti-tumor properties and influences angiogenesis. [] Notably, it has been shown to inhibit HIF-1α activity, a key regulator of angiogenesis and tumor metabolism in hypoxic conditions. [] By suppressing HIF-1α expression, this compound indirectly inhibits the expression of Vascular Endothelial Growth Factor (VEGF), a crucial signaling protein involved in angiogenesis. [] These findings indicate its potential as a therapeutic agent for targeting hypoxia-related angiogenesis and tumorigenesis.
Q7: Are there any known natural sources for this compound?
A8: this compound has been identified as a natural constituent in several Salvia species, particularly Salvia miltiorrhiza, also known as Danshen, a herb used in traditional Chinese medicine. [, , ] These studies emphasize its presence alongside other tanshinones, signifying the rich chemical diversity of this plant and its potential as a source of bioactive compounds.
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